2,3-dichloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide
Overview
Description
Compounds like this typically belong to the class of organic compounds known as benzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions. For example, 2,3-Dichlorophenol is obtained from 1,2,3-trichlorobenzene by sulfonation to salt and high pressure hydrolysis to 3,4-dichloro-2-hydroxybenzenesulfonic acid, then hydrolyzed by sulfuric acid to remove the sulfonic acid group .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various analytical techniques. The linear formula for a similar compound, 2,4-DICHLORO-N-(3-FLUOROPHENYL)BENZAMIDE, is C13H8Cl2FNO .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. For instance, the biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various methods. For instance, the molecular weight of 2,4-DICHLORO-N-(3-FLUOROPHENYL)BENZAMIDE is 284.119 g/mol .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,3-dichloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2FN2O2/c21-15-6-2-5-14(18(15)22)19(26)24-13-7-8-17-16(10-13)25-20(27-17)11-3-1-4-12(23)9-11/h1-10H,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSWDGSPOIZIKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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